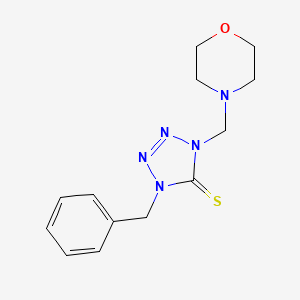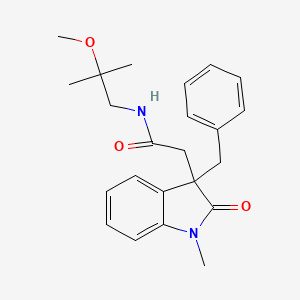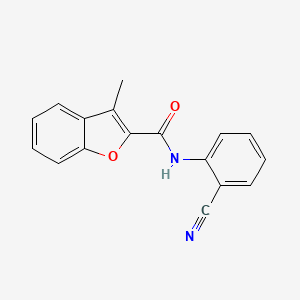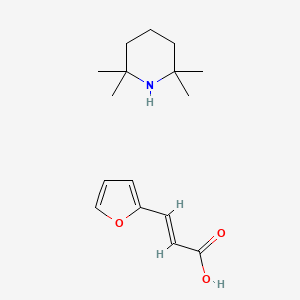![molecular formula C16H18N2O B5336157 N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5336157.png)
N-[1-(4-ethylphenyl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-ethylphenyl)ethyl]nicotinamide, also known as EE-8, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EE-8 is a derivative of nicotinamide and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. In
Wirkmechanismus
N-[1-(4-ethylphenyl)ethyl]nicotinamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, thereby reducing inflammation and oxidative stress. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, this compound has been shown to modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, this compound has been shown to improve cognitive function and reduce brain edema in rats with traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(4-ethylphenyl)ethyl]nicotinamide in lab experiments is its potential therapeutic effects in various diseases. Moreover, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]nicotinamide. One of the areas of interest is the potential therapeutic effects of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in drug development. Finally, the potential drug-drug interactions and side effects of this compound need to be investigated in future studies.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects in various diseases. Its complex synthesis method may limit its availability and increase its cost, but its low toxicity and high bioavailability make it a promising candidate for drug development. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to investigate its potential drug-drug interactions and side effects.
Synthesemethoden
N-[1-(4-ethylphenyl)ethyl]nicotinamide can be synthesized through a multi-step process starting from 4-ethylbenzaldehyde. The first step involves the condensation of 4-ethylbenzaldehyde with ethylamine to form N-(4-ethylphenyl)ethylamine. The second step involves the reaction of N-(4-ethylphenyl)ethylamine with nicotinoyl chloride to form this compound. The final product can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-ethylphenyl)ethyl]nicotinamide has been studied for its potential therapeutic effects in various diseases. In a study conducted on rats with traumatic brain injury, this compound was found to reduce brain edema and improve cognitive function. In another study, this compound was found to have anti-inflammatory and antioxidant effects in a model of acute lung injury. Moreover, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-6-8-14(9-7-13)12(2)18-16(19)15-5-4-10-17-11-15/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLHGSQCQUJAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-D-leucinamide](/img/structure/B5336074.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B5336082.png)


![2-{5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5336111.png)

![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)

![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![ethyl 3-[(2-hydroxy-5-methylphenyl)amino]-2-nitroacrylate](/img/structure/B5336151.png)

![7-(3-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5336166.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,8-naphthyridine](/img/structure/B5336170.png)
